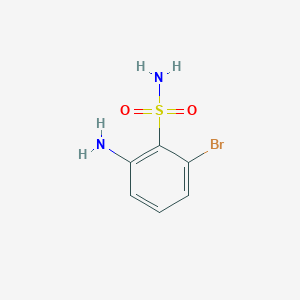

2-Amino-6-bromobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonamide, where the amino group is positioned at the second carbon, and the bromine atom is at the sixth carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromobenzenesulfonamide typically involves the bromination of 2-Aminobenzenesulfonamide. The reaction is carried out by treating 2-Aminobenzenesulfonamide with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the bromination process and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The bromination reaction is monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure the purity and yield of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

Substitution: Formation of 2-Amino-6-hydroxybenzenesulfonamide or 2-Amino-6-alkoxybenzenesulfonamide.

Oxidation: Formation of 2-Nitro-6-bromobenzenesulfonamide or 2-Nitroso-6-bromobenzenesulfonamide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Amino-6-bromobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential antimicrobial and anticancer agents.

Biological Studies: It is used to study enzyme inhibition and protein interactions, particularly in the context of carbonic anhydrase inhibition.

Industrial Applications: The compound is used in the development of dyes and pigments due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of metabolic pathways, making it effective against microbial and cancer cells .

Comparison with Similar Compounds

- 2-Amino-5-bromobenzenesulfonamide

- 2-Amino-4-bromobenzenesulfonamide

- 2-Amino-3-bromobenzenesulfonamide

Comparison: 2-Amino-6-bromobenzenesulfonamide is unique due to the position of the bromine atom, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct inhibitory properties and higher selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Amino-6-bromobenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C₆H₈BrN₃O₂S

- Molecular Weight : 249.11 g/mol

- CAS Number : 71254-69-8

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound and its derivatives. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 µg/mL |

| This compound | Escherichia coli | 125 µg/mL |

| Derivative A (4e) | S. aureus | 50 µg/mL |

| Derivative B (4g) | Klebsiella pneumoniae | 62.5 µg/mL |

These findings indicate that the compound and its derivatives can effectively inhibit bacterial growth, with some derivatives showing enhanced potency compared to the parent compound .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its ability to inhibit carbonic anhydrase IX (CA IX), which is often overexpressed in tumors.

The inhibition of CA IX leads to altered tumor cell metabolism and can induce apoptosis in cancer cells. For instance, derivative 4e showed a significant increase in apoptosis markers in MDA-MB-231 breast cancer cells, indicating a promising therapeutic avenue for breast cancer treatment .

Table 2: Anticancer Activity and Mechanism

| Compound | Target Enzyme | IC50 (nM) | Effect on Cell Line |

|---|---|---|---|

| This compound | CA IX | Not specified | Induces apoptosis in MDA-MB-231 |

| Derivative A (4e) | CA IX | 10.93 | Induces apoptosis |

| Derivative B (4g) | CA II | 1.55 | Selective inhibition |

Case Studies

A recent study evaluated the biological effects of various benzenesulfonamide derivatives, including this compound. The results indicated that these compounds could significantly inhibit bacterial biofilm formation and display robust antibacterial properties against resistant strains .

In another investigation, the compound's ability to enhance the efficacy of existing chemotherapeutics was examined. When combined with cisplatin, it demonstrated a synergistic effect that increased intracellular drug accumulation and cytotoxicity in colorectal cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-6-bromobenzenesulfonamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves introducing the sulfonamide group to a brominated aniline derivative. A validated route starts with 2-bromobenzenesulfonyl chloride (CAS 2905-25-1), which reacts with ammonia or amines under controlled conditions. Key steps include:

- Sulfonamide Formation : Reacting the sulfonyl chloride with aqueous ammonia in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on stoichiometric ratios and reaction time .

Critical Parameters : - Temperature control to avoid hydrolysis of the sulfonyl chloride.

- Use of bases like triethylamine to neutralize HCl byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; sulfonamide NH₂ at δ 5.2–5.8 ppm) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₆H₆BrN₂O₂S: 272.93 g/mol) .

Advanced Research Questions

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts include sulfonate esters (from alcohol impurities) and disubstituted amines (over-alkylation). Mitigation involves:

- Solvent Purity : Use anhydrous dichloromethane or DMF to prevent unintended alcohol reactions .

- Stoichiometric Control : Limit ammonia to 1.2 equivalents to avoid di- or tri-substitution .

- Reaction Monitoring : TLC (silica, eluent: ethyl acetate/hexane 3:7) to track reaction progress and terminate before byproduct dominance .

Q. How do the electronic effects of the bromo and amino substituents influence further functionalization of this compound?

- Methodological Answer :

- Bromine (Electron-Withdrawing) : Directs electrophilic substitution to the para position relative to itself (C-4). Example: Nitration yields 2-amino-4-nitro-6-bromobenzenesulfonamide .

- Amino Group (Electron-Donating) : Activates the ring for reactions like diazotization. However, steric hindrance at C-6 (bromo) limits coupling reactions .

Experimental Design : - Use DFT calculations to predict reactive sites.

- Validate with Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) under Pd catalysis .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) affecting ionization of the sulfonamide group .

- Compound Purity : Trace solvents (e.g., DMF) interfering with fluorescence-based assays .

Resolution Protocol : - Reproduce assays using standardized conditions (pH 7.4, <1% DMSO).

- Validate purity via LC-MS before testing .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a carbonic anhydrase inhibitor, while others show no activity?

- Methodological Answer :

- Structural Analogues : The presence of bulky substituents (e.g., bromine at C-6) may sterically hinder binding to the enzyme’s active site .

- Protonation State : At physiological pH, the sulfonamide group (pKa ~10) remains deprotonated, reducing affinity for zinc-containing enzymes .

Validation Approach : - Compare inhibition data with analogues lacking bromine (e.g., 2-aminobenzenesulfonamide).

- Perform X-ray crystallography to analyze enzyme-ligand interactions .

Properties

IUPAC Name |

2-amino-6-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPALZAXAXCTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.